
11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is a chemical compound with the molecular formula C₁₈H₃₂O₄ It is characterized by the presence of a dioxetane ring, which is a four-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid typically involves the formation of the dioxetane ring through a series of organic reactions. One common method includes the reaction of an appropriate precursor with a peroxide under controlled conditions to form the dioxetane ring. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The dioxetane ring can be susceptible to oxidation, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dioxetane ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or alkanes.
科学研究应用
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dioxetane rings and their reactivity.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and other biological processes.
Industry: Used in the development of new materials and chemical processes, particularly those involving oxidation reactions.
作用机制
The mechanism by which 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid exerts its effects involves the reactivity of the dioxetane ring. The ring can undergo cleavage to form reactive intermediates, which can then interact with other molecules. This reactivity is often harnessed in chemical and biological assays to study various processes.
相似化合物的比较
Similar Compounds
11-(3-Pentyloxiran-2-yl)undec-9-enoic acid: This compound also contains a reactive ring structure but differs in the type of ring and its reactivity.
9,15-Octadecadienoic acid, 12,13-dihydroxy-: Another compound with a similar carbon chain length but different functional groups.
Uniqueness
11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is unique due to its dioxetane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired.
属性
CAS 编号 |
144335-16-0 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
11-(4-pentyldioxetan-3-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-10-13-16-17(22-21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20) |
InChI 键 |
GCOVDDMCHVEXDR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1C(OO1)CC=CCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


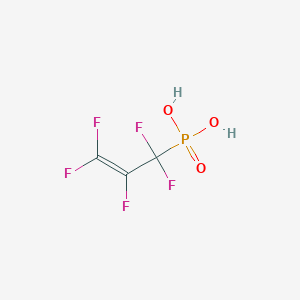


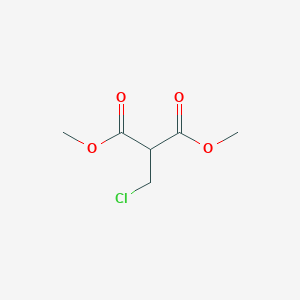
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
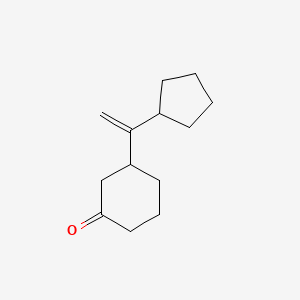
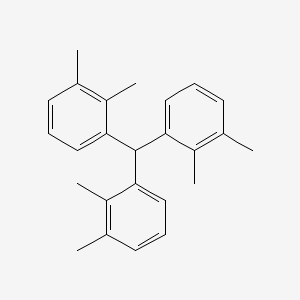
![Tetradecyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B12553559.png)
![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
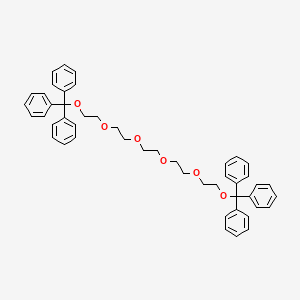
![4-methyl-2,3-dihydrothieno[3,2-b]quinolin-9(4H)-one](/img/structure/B12553591.png)
![4-[(3-Hydroxypropyl)amino]-2-nitrophenol](/img/structure/B12553598.png)
